Cas no 83015-26-3 (methyl(3R)-3-(2-methylphenoxy)-3-phenylpropylamine)

Methyl(3R)-3-(2-methylphenoxy)-3-phenylpropylamine is a chiral amine compound characterized by its stereospecific (R)-configuration and a phenoxy-phenylpropylamine backbone. This structure imparts potential selectivity in interactions with biological targets, making it of interest in pharmaceutical and agrochemical research. The presence of the 2-methylphenoxy and phenyl groups enhances lipophilicity, which may influence binding affinity and metabolic stability. The compound’s defined stereochemistry ensures reproducibility in studies requiring enantiomeric purity. Its synthetic versatility allows for further derivatization, enabling exploration of structure-activity relationships. Suitable for applications in medicinal chemistry, it serves as a valuable intermediate for developing bioactive molecules with tailored properties.
methyl(3R)-3-(2-methylphenoxy)-3-phenylpropylamine structure
83015-26-3 structure
Product Name:methyl(3R)-3-(2-methylphenoxy)-3-phenylpropylamine
CAS No:83015-26-3
MF:C17H21NO
MW:255.354744672775
MDL:MFCD06804608
CID:60531
PubChem ID:54841
Update Time:2025-05-27

methyl(3R)-3-(2-methylphenoxy)-3-phenylpropylamine Chemical and Physical Properties

Names and Identifiers

    • Tomoxetine
    • (r)-tomoxetine
    • ATOMOXETINE
    • (3R)-
    • (R)-N-methyl-3-(2-tolyloxy)-3-(phenyl)propylamine
    • [14C]-Astemizole
    • [14C]-Atomoxetine
    • [3H]-Astemizole
    • 1-(4-fluorophenylmethyl)-N-{1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}-1H-benzimidazol-2-amine
    • 1-[(4-fluorophenyl)methyl]-N-[1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl]-1H-benzimidazole-2-amine
    • Alermizol
    • Astemison
    • Astemizol
    • astemizole
    • Astemizolum
    • Hismanal
    • Hismanal(R)
    • Histaminos
    • Laridal
    • Paralergin
    • Retolen
    • N-Methyl-3-(2-methylphenoxy)benzenepropanamine
    • (R)-Atomoxetine
    • methyl(3R)-3-(2-methylphenoxy)-3-phenylpropylamine
    • (γR)-N-Methyl-γ-(2-methylphenoxy)benzenepropanamine (ACI)
    • Benzenepropanamine, N-methyl-γ-(2-methylphenoxy)-, (R)- (ZCI)
    • (-)-Tomoxetine
    • HSDB 7352
    • NCGC00025345-01
    • AB00698501_08
    • BRD-K20141153-003-03-8
    • AD-313 COMPONENT ATOMOXETINE
    • AD109 COMPONENT ATOMOXETINE
    • Tomoxetinum
    • Benzenepropanamine, N-methyl-gamma-(2-methylphenoxy)-, (gammaR)-
    • CHEMBL641
    • AD-109 COMPONENT ATOMOXETINE
    • (R)-N-methyl-3-(2-methylphenoxy)benzenepropanamine
    • BRD-K20141153-003-12-9
    • Tomoxetinum [Latin]
    • ATOMOXETINE [VANDF]
    • (3R)-N-methyl-3-(2-methylphenoxy)-3-phenylpropan-1-amine
    • ASW034S0B8
    • DTXSID9044297
    • Tomoxetinum (Latin)
    • PDSP1_000504
    • HY-107370
    • VHGCDTVCOLNTBX-QGZVFWFLSA-N
    • EN300-17832026
    • Strattera
    • atomoxetinum
    • Atomoxetine (USP/INN)
    • GTPL7118
    • BDBM50366567
    • D07473
    • ATOMOXETINE [HSDB]
    • BRD-K20141153-001-01-6
    • PDSP2_000502
    • NS00000414
    • AD313 COMPONENT ATOMOXETINE
    • Q417240
    • 83015-26-3
    • Atomoxetina
    • UNII-ASW034S0B8
    • N06BA09
    • Atomoxetine [INN]
    • Tocris-2011
    • DB00289
    • ATOMOXETINE [WHO-DD]
    • Tomoxetina
    • SCHEMBL34268
    • DTXCID7024297
    • Tomoxetine [INN]
    • CHEBI:127342
    • AKOS015961834
    • AC-5316
    • AC-25548
    • Q-200658
    • 1027094-45-6
    • Tomoxetina [Spanish]
    • ATOMOXETINE [MI]
    • N-methyl-3-(3-(o-tolyloxy)phenyl)propan-1-amine
    • methyl[(3R)-3-(2-methylphenoxy)-3-phenylpropyl]amine
    • A1LX4
    • Atomoxetine [INN:BAN]
    • BRD-K20141153-003-13-7
    • PST1 - Psychostimulants
    • (R)-N-methyl-3-phenyl-3-(o-tolyloxy)propan-1-amine
    • MDL: MFCD06804608
    • Inchi: 1S/C17H21NO/c1-14-8-6-7-11-16(14)19-17(12-13-18-2)15-9-4-3-5-10-15/h3-11,17-18H,12-13H2,1-2H3/t17-/m1/s1
    • InChI Key: VHGCDTVCOLNTBX-QGZVFWFLSA-N
    • SMILES: [C@H](C1C=CC=CC=1)(CCNC)OC1C=CC=CC=1C

Computed Properties

  • Exact Mass: 255.16200
  • Monoisotopic Mass: 255.162314293g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 6
  • Complexity: 237
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 21.3Ų

Experimental Properties

  • PSA: 21.26000
  • LogP: 4.33020

methyl(3R)-3-(2-methylphenoxy)-3-phenylpropylamine Security Information

methyl(3R)-3-(2-methylphenoxy)-3-phenylpropylamine Customs Data

  • HS CODE:2922299090
  • Customs Data:

    China Customs Code:

    2922299090

    Overview:

    2922299090. Other amino groups(naphthol\phenol)And ether\Esters [including their salts, Except those containing more than one oxygen-containing group]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

    Summary:

    2922299090. other amino-naphthols and other amino-phenols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

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methyl(3R)-3-(2-methylphenoxy)-3-phenylpropylamine Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Triphenylphosphine ,  Diisopropyl azodicarboxylate Solvents: Tetrahydrofuran ;  overnight, rt
Reference
Chemoenzymatic asymmetric synthesis of fluoxetine, atomoxetine, nisoxetine, and duloxetine
Rej, Rohan Kalyan; et al, Tetrahedron: Asymmetry, 2013, 24(15-16), 913-918

Production Method 2

Reaction Conditions
1.1 Reagents: Borane Solvents: Tetrahydrofuran ;  0 °C; 0.5 h, 0 °C; 6 h, 0 °C → reflux; reflux → rt
1.2 Reagents: Methanol ;  rt; 10 min, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  0.5 h, rt → reflux
Reference
Minimizing Aryloxy Elimination in RhI-Catalyzed Asymmetric Hydrogenation of β-Aryloxyacrylic Acids using a Mixed-Ligand Strategy
Li, Yang; et al, Chemistry - A European Journal, 2015, 21(46), 16387-16390

Production Method 3

Reaction Conditions
1.1 Reagents: (Dimethyl sulfide)trihydroboron Solvents: Tetrahydrofuran ;  30 min, 0 °C; 6 h, 0 °C → reflux; reflux → rt
1.2 Solvents: Methanol ;  30 min, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  1 h, reflux; reflux → rt
1.4 Reagents: Sodium hydroxide Solvents: Water ;  pH 14, rt
Reference
Enantioselective Heck Arylation of Acyclic Alkenol Aryl Ethers: Synthetic Applications and DFT Investigation of the Stereoselectivity
Polo, Ellen Christine; et al, Advanced Synthesis & Catalysis, 2020, 362(4), 884-892

Production Method 4

Reaction Conditions
1.1 Reagents: Triphenylphosphine ,  Diethyl azodicarboxylate Solvents: Tetrahydrofuran ;  16 h, rt
1.2 Solvents: Ethanol ,  Water ;  12 h, 120 °C
Reference
Candida tenuis Xylose Reductase Catalyzed Reduction of Aryl Ketones for Enantioselective Synthesis of Active Oxetine Derivatives
Vogl, Michael; et al, Chirality, 2012, 24(10), 847-853

Production Method 5

Reaction Conditions
1.1 Reagents: Sodium cyanoborohydride ;  24 h, rt
Reference
Catalyst-Controlled Wacker-Type Oxidation: Facile Access to Functionalized Aldehydes
Wickens, Zachary K.; et al, Journal of the American Chemical Society, 2014, 136(3), 890-893

Production Method 6

Reaction Conditions
Reference
ZnCl2-Promoted Asymmetric Hydrogenation of β-Secondary-Amino Ketones Catalyzed by a P-Chiral Rh-Bisphosphine Complex
Hu, Qiupeng; et al, Angewandte Chemie, 2015, 54(7), 2260-2264

Production Method 7

Reaction Conditions
Reference
Highly Catalytic Enantioselective Reformatsky Reaction with Aldehydes and Ketones Using an Available Prolinol Ligand
Ouyang, Lu; et al, ACS Omega, 2020, 5(27), 16967-16975

Production Method 8

Reaction Conditions
1.1 Reagents: Sodium carbonate Solvents: Ethyl acetate ,  Water
Reference
Site-selective and versatile aromatic C-H functionalization by thianthrenation
Berger, Florian; et al, Nature (London, 2019, 567(7747), 223-228

Production Method 9

Reaction Conditions
1.1 Solvents: Dichloromethane
1.2 Reagents: Triethylamine ,  Methanesulfonyl chloride
1.3 Solvents: Dichloromethane
1.4 -
1.5 Solvents: Diethyl ether
Reference
A stereospecific ruthenium-catalyzed allylic alkylation
Trost, Barry M.; et al, Angewandte Chemie, 2002, 41(6), 1059-1061

Production Method 10

Reaction Conditions
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; 1 h, reflux
1.2 Reagents: Sodium hydroxide Solvents: Water ;  0 °C
Reference
Nucleophilic addition of phenol derivatives to methyl 1-nitrocyclopropanecarboxylates
Lifchits, Olga; et al, Journal of Organic Chemistry, 2008, 73(17), 6838-6840

Production Method 11

Reaction Conditions
1.1 Solvents: Ethanol ,  Water
Reference
Chemoenzymatic synthesis of the non-tricyclic antidepressants Fluoxetine, Tomoxetine and Nisoxetine
Liu, Hui-Ling; et al, Perkin 1, 2000, (11), 1767-1769

Production Method 12

Reaction Conditions
Reference
Iodinated tomoxetine derivatives as selective ligands for serotonin and norepinephrine uptake sites
Chumpradit, Sumalee; et al, Journal of Medicinal Chemistry, 1992, 35(23), 4492-7

Production Method 13

Reaction Conditions
1.1 Solvents: Tetrahydrofuran ,  Water ;  4 h, 60 - 65 °C
Reference
Candida Rugosa lipase-catalyzed kinetic resolution of β-hydroxy-β-arylpropionates and δ-hydroxy-δ-aryl-β-oxo-pentanoates
Xu, Chengfu; et al, Tetrahedron, 2005, 61(8), 2169-2186

Production Method 14

Reaction Conditions
1.1 Solvents: Tetrahydrofuran ,  Water ;  3 h, 65 - 70 °C
Reference
An improved method for the synthesis of optically active tomoxetines and fluoxetines
Xu, Cheng-Fu; et al, Chinese Journal of Chemistry, 2004, 22(8), 775-778

Production Method 15

Reaction Conditions
Reference
A new route to separate the key intermediate of atomoxitine
Jia, Aiqiong; et al, Sichuan Huagong, 2011, 14(5), 5-6

Production Method 16

Reaction Conditions
Reference
Enantioselective Palladium-Catalyzed Insertion of α-Aryl-α-diazoacetates into the O-H Bonds of Phenols
Xie, Xiu-Lan; et al, Angewandte Chemie, 2014, 53(11), 2978-2981

Production Method 17

Reaction Conditions
Reference
Enantioselective Reformatsky Reaction of Ketones Catalyzed by Chiral Indolinylmethanol
Luo, Renshi; et al, European Journal of Organic Chemistry, 2020, 2020(30), 4805-4811

methyl(3R)-3-(2-methylphenoxy)-3-phenylpropylamine Raw materials

methyl(3R)-3-(2-methylphenoxy)-3-phenylpropylamine Preparation Products

methyl(3R)-3-(2-methylphenoxy)-3-phenylpropylamine Suppliers

Amadis Chemical Company Limited
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(CAS:83015-26-3)methyl(3R)-3-(2-methylphenoxy)-3-phenylpropylamine
Order Number:A1042454
Stock Status:in Stock
Quantity:5g/25g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 17:13
Price ($):436.0/1742.0
Email:sales@amadischem.com

Additional information on methyl(3R)-3-(2-methylphenoxy)-3-phenylpropylamine

Comprehensive Overview of Methyl(3R)-3-(2-methylphenoxy)-3-phenylpropylamine (CAS No. 83015-26-3)

Methyl(3R)-3-(2-methylphenoxy)-3-phenylpropylamine (CAS No. 83015-26-3) is a chiral amine derivative with a unique structural configuration, combining a phenylpropylamine backbone with a 2-methylphenoxy substituent. This compound has garnered significant attention in pharmaceutical and biochemical research due to its potential applications in drug development and enantioselective synthesis. Its stereospecific properties make it a valuable intermediate for designing targeted therapeutics, particularly in neurology and metabolic disorders.

Recent studies highlight the growing interest in chiral amines like methyl(3R)-3-(2-methylphenoxy)-3-phenylpropylamine for their role in asymmetric catalysis and enzyme inhibition. Researchers are exploring its interactions with G-protein-coupled receptors (GPCRs), a hot topic in drug discovery, as these receptors are linked to conditions such as chronic pain and neurodegenerative diseases. The compound’s R-configuration is particularly noteworthy, as it often exhibits higher bioactivity compared to its S-enantiomer.

From an industrial perspective, the demand for high-purity chiral intermediates like CAS No. 83015-26-3 has surged, driven by advancements in green chemistry and sustainable manufacturing. Companies are investing in continuous flow synthesis and biocatalysis to optimize production, addressing common search queries such as "how to synthesize chiral amines efficiently" or "scalable methods for enantiopure compounds."

In analytical chemistry, methyl(3R)-3-(2-methylphenoxy)-3-phenylpropylamine is often characterized using HPLC and chiral stationary phases, techniques frequently searched by lab professionals. Its logP value and solubility profile are critical for formulation scientists, aligning with trending topics like "improving drug bioavailability" and "predictive ADME modeling."

Safety and regulatory aspects of CAS No. 83015-26-3 are also frequently discussed. While not classified as hazardous, proper handling guidelines emphasize glove use and ventilation, reflecting broader workplace safety trends. The compound’s ECHA registration status and REACH compliance are often queried, underscoring the importance of transparency in chemical sourcing.

In summary, methyl(3R)-3-(2-methylphenoxy)-3-phenylpropylamine represents a versatile building block in modern chemistry, bridging gaps between academic research and industrial applications. Its relevance to precision medicine and sustainable synthesis ensures its continued prominence in scientific literature and patent filings.

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Amadis Chemical Company Limited
(CAS:83015-26-3)methyl(3R)-3-(2-methylphenoxy)-3-phenylpropylamine
A1042454
Purity:99%/99%
Quantity:5g/25g
Price ($):436.0/1742.0
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